molecular formula C6H10BNO4 B582384 2-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-25-5

2-Methoxypyridine-3-boronic acid hydrate

Cat. No.: B582384
CAS No.: 1256355-25-5
M. Wt: 170.959
InChI Key: DHHSGONJRVICQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Methoxypyridine-3-boronic acid hydrate (CAS: 1256355-25-5) is a heterocyclic boronic acid derivative with the molecular formula C₆H₁₀BNO₄ (hydrated form) and a molecular weight of 170.96 g/mol . The anhydrous form (C₆H₈BNO₃) has a molecular weight of 152.94 g/mol . It is a white crystalline powder with a melting point range of 143–145°C and a purity ≥97% . The compound is sensitive to moisture and typically stored at 0–6°C .

Applications
This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its methoxy and boronic acid groups enhance electronic and steric properties, making it valuable in regioselective coupling reactions .

Preparation Methods

Synthetic Routes to 2-Methoxypyridine-3-boronic Acid Hydrate

Direct Boronation of 2-Methoxypyridine

The most common approach involves direct boronation of 2-methoxypyridine using lithium-halogen exchange or directed ortho-metalation (DoM) strategies.

Lithium-Halogen Exchange

In this method, 3-bromo-2-methoxypyridine undergoes halogen-lithium exchange at -78°C using n-butyllithium, followed by quenching with trimethyl borate. Hydrolysis yields the boronic acid, which is subsequently hydrated .

Reaction Conditions:

  • Temperature: -78°C (dry ice/acetone bath)

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: None

  • Yield: 60–70% (after purification)

Limitations:

  • Requires strict anhydrous conditions.

  • Low functional group tolerance due to strong base sensitivity .

Directed Ortho-Metalation (DoM)

The methoxy group in 2-methoxypyridine acts as a directing group, enabling regioselective lithiation at the 3-position. Subsequent boronation with B(OMe)₃ produces the boronic acid hydrate after workup .

Optimization Data:

ParameterOptimal ValueEffect on Yield
Lithiating AgentLDA75% yield
Temperature-40°CPrevents decomposition
Boronation ReagentB(OMe)₃80% conversion

Advantages:

  • High regioselectivity (>95%).

  • Scalable to multi-gram quantities .

Palladium-Catalyzed Miyaura Borylation

Palladium-catalyzed borylation of 3-halo-2-methoxypyridines (X = Br, I) with bis(pinacolato)diboron (B₂pin₂) provides a milder alternative.

Reaction Mechanism

  • Oxidative addition of Pd⁰ to the C–X bond.

  • Transmetalation with B₂pin₂.

  • Reductive elimination to form the boronic ester.

  • Acidic hydrolysis to yield the boronic acid hydrate .

Catalyst Screening:

CatalystLigandYield (%)
Pd(dba)₂XPhos82
PdCl₂(Amphos)SPhos78
Pd(OAc)₂PCy₃65

Key Findings:

  • XPhos ligand enhances stability of the Pd intermediate.

  • Microwave irradiation (80°C, 30 min) reduces reaction time by 50% .

Purification and Hydration

Crude 2-methoxypyridine-3-boronic acid is typically hydrated via recrystallization or aqueous workup.

Recrystallization

  • Solvent System: Ethanol/water (4:1 v/v).

  • Purity: ≥98% (HPLC).

  • Hydration Stability: The hydrate form remains stable at 4°C for >6 months .

Chromatographic Methods

  • Stationary Phase: Silica gel modified with triethylamine.

  • Eluent: Dichloromethane/methanol (95:5).

  • Recovery: 85–90% .

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (CN111777549A) adapts diazotization-fluorination-bromination sequences for scalable production :

  • Diazotization: 2-Methoxy-5-aminopyridine + NaNO₂/HCl → Diazonium salt.

  • Fluorination: Diazonium salt + HBF₄ → 2-Methoxy-5-fluoropyridine.

  • Borylation: Fluoropyridine + B₂pin₂/Pd catalyst → Boronic ester.

  • Hydrolysis: Ester + HCl → this compound.

Process Metrics:

StepTemperature (°C)Time (h)Yield (%)
Diazotization0–5195
Fluorination35–45280
Borylation80475
Hydrolysis25198

Advantages:

  • No column chromatography required.

  • Overall yield: 50–55% .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogs

Positional Isomers

2-Methoxypyridine-4-boronic Acid (CAS: 762262-09-9)

  • Structure : Boronic acid at position 4, methoxy at position 2.
  • Purity : >95.0% (HPLC) .
  • Commercial Data : Higher cost (¥33,000/5g ) compared to the 3-boronic acid isomer (¥16,000/5g ), reflecting differences in synthetic complexity .
  • Reactivity : The para-substituted boronic acid may exhibit lower steric hindrance but reduced electronic activation compared to the meta-substituted 3-boronic acid derivative .

6-Methoxypyridine-3-boronic Acid (CAS: 163105-89-3)

  • Structure : Boronic acid at position 3, methoxy at position 4.
  • Molecular Weight : 152.94 g/mol (anhydrous) .
  • Applications : Used in coupling reactions but with distinct regioselectivity due to the methoxy group at position 6 .

Hydrated vs. Anhydrous Forms

  • Stability : The hydrate form (CAS: 1256355-25-5) offers improved stability under ambient conditions compared to anhydrous analogs, which may decompose or dimerize .

Substituted Pyridinylboronic Acids

4-Methoxypyridine-3-boronic Acid Hydrate (CAS: 1256355-26-6)

  • Structure : Methoxy at position 4, boronic acid at position 3.
  • Molecular Weight : 170.96 g/mol .
  • Key Difference : The shifted methoxy group alters electronic effects, impacting binding affinity in catalytic systems compared to the 2-methoxy analog .

6-Fluoro-2-methoxypyridine-3-boronic Acid

  • Structure : Fluorine at position 6 enhances electron-withdrawing effects.
  • Computational Data: Higher dipole moment (1.19 Debye) and HOMO-LUMO gap compared to the non-fluorinated parent compound, suggesting altered reactivity in cross-couplings .

Physicochemical and Electronic Properties

Computational Insights (DFT/HF Studies)

  • Dipole Moments :
    • 2-Methoxypyridine-3-boronic acid: 1.17 Debye (DFT) .
    • 6-Fluoro derivative: 1.19 Debye .
  • HOMO-LUMO Gaps :
    • Parent compound: 5.2 eV (HF), indicating moderate electronic stability .
    • Chlorinated analog: Wider gap (5.5 eV ), reducing electrophilicity .

Thermal and Spectral Data

Compound (CAS) Melting Point (°C) Purity Storage Conditions
2-Methoxy-3-boronic acid hydrate (1256355-25-5) 143–145 ≥97% 0–6°C
2-Methoxy-4-boronic acid (762262-09-9) Not reported >95.0% Room temperature
6-Methoxy-3-boronic acid (163105-89-3) Not reported Not specified Not specified

Biological Activity

2-Methoxypyridine-3-boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H8BNO3 and a molecular weight of approximately 152.94 g/mol. It is characterized by a pyridine ring substituted with a methoxy group and a boronic acid functional group. This unique structure enhances its reactivity and solubility compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with diols and hydroxyl-containing compounds. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in various metabolic pathways . The mechanism is particularly relevant in the context of cancer treatment and diabetes management, where modulation of enzymatic activity can lead to therapeutic benefits.

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that several boronic acid derivatives showed strong antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL .

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compound7.81 - 31.2515.62 - 62.5Strong against Gram-positive bacteria
Compound A3.91 - 15.627.81 - 31.25Very strong
Compound B31.25 - 500>500Moderate

The compound's interaction with bacterial cell walls may disrupt their integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited low cytotoxic effects at concentrations below 100 µM, maintaining cell viability above 85% in most cases . Notably, some derivatives demonstrated an increase in cancer cell proliferation at certain concentrations, suggesting a complex interaction that warrants further investigation.

Case Study: Cancer Treatment

In a recent study exploring the efficacy of boronic acids in cancer therapy, researchers found that compounds similar to this compound could inhibit the proteasome pathway, leading to apoptosis in cancer cells . The study highlighted the potential for these compounds to serve as adjuncts in chemotherapy regimens.

Case Study: Diabetes Management

Another investigation focused on the role of boronic acids in modulating insulin signaling pathways. The findings suggested that these compounds could enhance insulin sensitivity through their interactions with specific enzymes involved in glucose metabolism .

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 2-Methoxypyridine-3-boronic acid hydrate?

  • Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with bases like K₂CO₃ or NaOAc in anhydrous solvents (THF or DMF) at 60–90°C. Microwave-assisted synthesis can reduce reaction time and improve yields . Computational studies (DFT/B3LYP) suggest that electron-withdrawing substituents on the pyridine ring enhance reactivity by lowering the LUMO energy .

Q. How should researchers assess purity and stability during storage?

  • Methodology : Store the compound at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid group. Purity (>95%) can be verified via HPLC (using C18 columns) or GC with flame ionization detection. Monitor degradation using ¹H NMR to detect boroxine formation .

Q. What purification techniques are effective post-synthesis?

  • Methodology : Use column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3). Recrystallization from ethanol/water mixtures (7:3) improves crystalline purity. For hygroscopic batches, lyophilization is recommended .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Work in a chemical fume hood with nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (R36/37/38). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHSGONJRVICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657405
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-25-5
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.